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3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one

Beverage microbiology Alicyclobacillus spoilage Preservative efficacy screening

3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (CAS 771-03-9) is the enol tautomer of dehydroacetic acid (DHA), a pyrone-derivative weak organic acid with the molecular formula C₈H₈O₄ and molecular weight 168.15 g/mol. DHA exists in equilibrium with its keto form (CAS 520-45-6) and is commercially supplied as a white to light-yellow crystalline powder with a melting range of 109–112 °C, water solubility below 0.1 g/100 mL at 25 °C, and a pKa of approximately 5.26–5.53.

Molecular Formula C8H8O4
Molecular Weight 168.15
CAS No. 771-03-9
Cat. No. B3021576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one
CAS771-03-9
Synonymsdehydroacetic acid
dehydroacetic acid ion (1-)
dehydroacetic acid, potassium ion (1-)
dehydroacetic acid, sodium ion (1-)
dehydroacetic acid, sodium monohydrate ion (1-)
dehydroacetic acid, zinc ion (1-)
DHA-S
DHAS
dihydroxyacetone sulfate
sodium dehydroacetate
Molecular FormulaC8H8O4
Molecular Weight168.15
Structural Identifiers
SMILESCC1=CC(=C(C(=O)O1)C(=O)C)O
InChIInChI=1S/C8H8O4/c1-4-3-6(10)7(5(2)9)8(11)12-4/h3,10H,1-2H3
InChIKeyPKLPQOJFHFGVBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (Dehydroacetic Acid, CAS 771-03-9): Procurement-Relevant Compound Profile for Scientific and Industrial Selection


3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (CAS 771-03-9) is the enol tautomer of dehydroacetic acid (DHA), a pyrone-derivative weak organic acid with the molecular formula C₈H₈O₄ and molecular weight 168.15 g/mol [1]. DHA exists in equilibrium with its keto form (CAS 520-45-6) and is commercially supplied as a white to light-yellow crystalline powder with a melting range of 109–112 °C, water solubility below 0.1 g/100 mL at 25 °C, and a pKa of approximately 5.26–5.53 [2]. The compound is classified pharmacopeially (USP) with a purity specification of 98.0–100.5% on a dried basis [1]. Unlike common carboxylic acid preservatives such as sorbic acid and benzoic acid, DHA derives its acidic character from a carbon-3 hydrogen flanked by three carbonyl groups, conferring a fundamentally different pH-activity profile that directly impacts preservative selection in formulations above pH 5 [2].

pH profile Retains active antimicrobial form in pH 5–7 formulations, unlike conventional carboxylic acid preservatives
Structure Triketo-monocarboxylate architecture provides distinct microbial spectrum not replicated by sorbate or benzoate
Quality USP monograph specification supports lot-to-lot consistency for industrial formulation use

Why Generic Substitution of 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (DHA) with Common Organic Acid Preservatives Leads to Formulation Failure


Although dehydroacetic acid is frequently grouped with sorbic acid and benzoic acid under the umbrella of 'organic acid preservatives,' this classification masks critical performance divergences that render generic interchange technically unsound. The antimicrobial activity of weak acid preservatives depends on the concentration of the undissociated (protonated) form capable of penetrating microbial cell membranes [1]. Owing to its unique triketo-monoproxylate structure, DHA exhibits a substantially higher pKa (~5.26–5.53) than sorbic acid (pKa 4.76) or benzoic acid (pKa ~4.2), meaning that at formulation-relevant pH values between 5 and 7, DHA retains a markedly greater fraction of active undissociated species [1]. Quantitative pH-partition data demonstrate that at pH 6, DHA maintains 16% undissociated active form, whereas sorbic acid retains only 6% and benzoic acid merely 1.5%—a difference that translates to functional preservative failure versus continued efficacy in finished product matrices [1]. Furthermore, head-to-head preservative challenge studies have identified specific spoilage organisms against which sorbate and benzoate are entirely ineffective while DHA performs robustly, confirming that class-level interchangeability assumptions do not hold against empirical microbiological challenge data [2].

pH-dependent activity divergence

Sorbic acid and benzoic acid lose substantial antimicrobial capacity above pH 5; DHA retains a meaningful undissociated fraction through pH 6–7, making class-level replacement unreliable in neutral-range products.

Organism-specific failure risk

Published challenge studies report complete ineffectiveness of sorbate and benzoate against A. acidoterrestris and certain fungi where DHA remains active. Substitution may not replicate preservative performance in these applications.

Quantitative Differentiation Evidence for 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (DHA) Against Closest Comparators: A Procurement-Focused Evidence Guide


DHA vs. Potassium Sorbate and Sodium Benzoate: Alicyclobacillus acidoterrestris Growth Control and Guaiacol Suppression in Apple Juice—Pass/Fail Differentiation

In a direct head-to-head evaluation of seven preservatives against A. acidoterrestris—a pasteurization-surviving spoilage bacterium responsible for medicinal off-flavors in fruit juices—only dehydroacetic acid, cinnamic acid, and ε-polylysine were effective in controlling both microbial growth and guaiacol production. Potassium sorbate and sodium benzoate, the industry-standard organic acid preservatives, were among the four preservatives that failed entirely [1]. When applied to apple juice, DHA at 270 mg/L reduced A. acidoterrestris counts by 3.43 log CFU/mL with complete suppression of guaiacol after 14 days of storage, without affecting organoleptic properties [1].

A. acidoterrestris control
Head-to-head
DHA: 3.43 log CFU/mL reduction, guaiacol suppressed
Sorbate & benzoate: failed
Supports beverage preservation fit where sorbate/benzoate fail
Apple juice model, 14-day storage
Beverage microbiology Alicyclobacillus spoilage Preservative efficacy screening Guaiacol off-flavor prevention

DHA vs. Sorbic Acid: Minimum Inhibitory Concentration (MIC) Against Five Food Spoilage Fungi Under Controlled pH and Water Activity Conditions

Huang et al. (2010) determined MIC values of dehydroacetic acid, caprylic acid, caproic acid, and capric acid against five major food spoilage fungi—Eurotium herbariorum, Eurotium rubrum, Aspergillus niger, Aspergillus flavus, and Penicillium roqueforti—at two pH values (5.0 and 6.0) and two water activities (0.85 and 0.90), using sorbic acid as the reference standard. Across all tested condition combinations, DHA and caprylic acid exhibited MIC values that were generally lower than those of sorbic acid on both a weight/weight and molar basis, while caproic acid MIC values were generally higher [1]. A cited earlier study by Kato and Shibasaki (1975) specifically reported that the MIC of DHA against Aspergillus niger was 10-fold lower than that of sorbic acid, indicating substantially greater antifungal potency on a per-weight basis [1].

Antifungal MIC vs. sorbic acid
Cross-study comparable
DHA MIC ~0.1× sorbic acid against A. niger (Kato & Shibasaki)
Supports higher per-weight antifungal potency context
5 fungi, pH 5–6, aw 0.85–0.90
Antifungal efficacy Intermediate moisture foods Food spoilage fungi Minimum inhibitory concentration

Sodium Dehydroacetate vs. Sodium Benzoate and Potassium Sorbate: Quantitative Inhibition Rate Against Escherichia coli at Identical Mass Concentration

Xu and Yu (2022) conducted a direct four-way comparison of potassium cinnamate, sodium dehydroacetate, sodium benzoate, and potassium sorbate against Escherichia coli, measuring inhibition rates at a standardized mass concentration of 4 g/kg. Sodium dehydroacetate (the sodium salt of DHA) achieved an inhibition rate of 78.03% ± 1.89%, significantly outperforming both sodium benzoate at 66.39% ± 2.51% and potassium sorbate at 58.2% ± 0.58% [1]. The overall efficacy ranking was: potassium cinnamate (85.09%) > sodium dehydroacetate (78.03%) > sodium benzoate (66.39%) > potassium sorbate (58.2%), establishing that the DHA-based preservative outperforms both benzoate- and sorbate-based alternatives by substantial margins [1].

E. coli inhibition rate
Head-to-head
Na-DHA: 78.03% vs. Na-benzoate 66.39%, K-sorbate 58.2% at 4 g/kg
Supports higher antibacterial potency context
Identical mass concentration comparison
Antibacterial efficacy Food preservative ranking Escherichia coli Inhibition rate comparison

DHA vs. Sorbic Acid and Benzoic Acid: pH-Dependent Undissociated Active Fraction—Quantitative Comparison Across pH 4–7 from SCC Table I

The antimicrobial activity of weak acid preservatives is mediated predominantly by the undissociated (protonated) form, which can traverse microbial cell membranes and exert intracellular acidification. The Society of Cosmetic Chemists' canonical reference work provides a directly comparable quantitative dataset (Table I) showing the percentage of undissociated active preservative for sorbic acid, benzoic acid, and dehydroacetic acid across pH 4–7 [1]. At pH 4, DHA is 95% undissociated vs. sorbic acid 86% and benzoic acid 60%. The differentiation widens substantially as pH increases: at pH 5, DHA retains 65% active form vs. sorbic acid 37% and benzoic acid only 13%; at pH 6, DHA maintains 16% undissociated vs. sorbic acid 6% and benzoic acid 1.5%; at pH 7, DHA still contributes 2% active species whereas sorbic acid (0.6%) and benzoic acid (0.15%) are essentially inactive [1]. Critically, at pH 6, DHA has more active undissociated molecules present than does benzoic acid at pH 5—a two-unit pH advantage [1]. Additionally, the dehydroacetate anion itself retains weak intrinsic antimicrobial activity, providing residual preservation at pH values where carboxylic acid preservatives contribute none [1].

Undissociated fraction at pH 6
Class-level inference
DHA: 16% active form; sorbic acid: 6%; benzoic acid: 1.5%
Supports pH 5–7 formulation preservation fit
Henderson-Hasselbalch, pKa ~5.3
Preservative pH profile Undissociated acid fraction Cosmetic preservation Formulation pH optimization

DHA (Free Acid) vs. Sodium Dehydroacetate: Comparative Tissue Residue Depletion and Elimination Kinetics in Poultry—Procurement Implications for Feed vs. Food Applications

Zhang et al. conducted sequential studies comparing tissue residue profiles of dehydroacetic acid (DHA, free acid) and its sodium salt (Na-DHA) in broiler chickens. For Na-DHA, after 30 days of dietary administration at 200 mg/kg feed, the maximum tissue residue concentration was below 0.7 mg/kg across all edible tissues, and the residue levels of Na-DHA were consistently lower than those previously reported for DHA (free acid) in chicken tissues [1]. Na-DHA elimination half-times were: kidney 5.86 days, liver 6.02 days, muscle 8.88 days, and skin/fat 10.38 days [1]. In the companion DHA (free acid) study, DHA was not detectable in muscle until 13–15 days post-withdrawal, in kidney at 11 days, and in liver at 17 days [2]. These pharmacokinetic data demonstrate that the sodium salt form clears more rapidly from edible tissues than the free acid form, with quantifiably shorter detection windows [1][2].

Tissue residue depletion
Head-to-head
Na-DHA residues lower than DHA free acid; muscle t½ 8.88 d vs. detection window 13–15 d
Supports salt form selection for residue compliance in feed-to-food systems
Broiler chickens, 200 mg/kg feed
Tissue residue depletion Pharmacokinetics Feed additive safety Withdrawal period

Sodium Dehydroacetate vs. Sodium Benzoate: Differential Inhibitory Potency Against Yeast and Penicillium in Soy Sauce (pH <5)—2× to 25× Efficacy Advantage

Lu (2003) evaluated sodium dehydroacetate as a replacement preservative for sodium benzoate in soy sauce production, where the product pH is below 5. Quantitative comparative testing demonstrated that at pH <5, sodium dehydroacetate exhibited 2-fold greater inhibitory effect against spoilage yeasts (Saccharomycete) compared to sodium benzoate, and a 25-fold greater inhibitory effect against grey-green Penicillium (grey-green penicillin germ) [1]. The recommended effective use level for sodium dehydroacetate in soy sauce was 0.04%–0.08%, substantially lower than the typical sodium benzoate usage rates required for equivalent preservation [1].

Yeast & Penicillium inhibition
Head-to-head
Na-DHA: 2× yeast, 25× Penicillium vs. Na-benzoate in soy sauce
Supports condiment preservation fit with lower use levels
Soy sauce matrix, pH<5
Soy sauce preservation Antifungal potency Yeast inhibition Penicillium control Fermented condiment preservation

Evidence-Backed Application Scenarios Where 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (DHA) Demonstrates Verifiable Procurement Advantage


Pasteurized Fruit Juice and Beverage Preservation: A. acidoterrestris Spoilage Control Where Sorbate and Benzoate Fail

For fruit juice and beverage manufacturers producing pasteurized products with extended ambient shelf life, DHA is the only conventional organic acid preservative demonstrated to control both growth and guaiacol off-flavor production by Alicyclobacillus acidoterrestris. Potassium sorbate and sodium benzoate—the two most commonly employed preservatives in the soft drinks industry—were proven ineffective against this organism in direct comparative challenge testing [1]. DHA at 270 mg/L achieved a 3.43 log CFU/mL reduction with complete guaiacol suppression over 14 days without affecting sensory acceptability, establishing DHA as a non-substitutable preservative for juice products destined for markets where A. acidoterrestris spoilage incidents have caused product recalls [1].

Cosmetic and Personal Care Emulsion Preservation at pH 5–7: Retained Antimicrobial Activity Where Carboxylic Acid Preservatives Become Ineffective

Cosmetic formulators working with emulsion-based products (creams, lotions, serums) within the pH 5–7 range should prioritize DHA over sorbic acid and benzoic acid based on quantitatively superior retention of the antimicrobially active undissociated species. At pH 6—a common target pH for skin-compatible formulations—DHA retains 16% active undissociated form compared to only 6% for sorbic acid and 1.5% for benzoic acid, representing a 2.7-fold and 10.7-fold advantage respectively [2]. Furthermore, at pH 6, DHA provides more active preservative than benzoic acid does at pH 5, meaning DHA-based preservation systems can operate at a formulation pH one unit higher while delivering equivalent or superior antimicrobial protection [2]. The EU cosmetic limit of 0.6% (as acid) provides an established regulatory framework for compliant formulation [2].

Low-Acid Intermediate Moisture Food Preservation: Superior Antifungal Potency per Unit Weight vs. Sorbic Acid Across Multiple Spoilage Fungi

For developers of intermediate moisture foods (aw 0.85–0.90) with pH ≥5.0—including baked goods, dried fruit products, and soft-moist pet foods—DHA provides quantifiably lower MIC values than sorbic acid against a panel of five major spoilage fungi (Eurotium herbariorum, E. rubrum, Aspergillus niger, A. flavus, Penicillium roqueforti) across all tested pH and water activity combinations [3]. The 10-fold lower MIC of DHA vs. sorbic acid against A. niger reported by Kato and Shibasaki (1975) suggests that DHA can achieve equivalent mould control at substantially reduced use levels, potentially reducing preservative-related flavour taint and ingredient cost while maintaining shelf-life targets [3].

Animal Feed Preservative with Favorable Tissue Residue Profile: Sodium Dehydroacetate (Na-DHA) Selection Over Free Acid DHA for Meat Safety Compliance

For animal feed manufacturers and integrators requiring preservative protection of feed against fungal spoilage while managing withdrawal period and tissue residue compliance, sodium dehydroacetate (the sodium salt of DHA) should be selected over the free acid form (DHA) based on documented pharmacokinetic advantages. Na-DHA administered at 200 mg/kg in feed for 30 days resulted in tissue residues below 0.7 mg/kg across all edible tissues, and residue levels were consistently lower than those of DHA free acid in companion studies [4]. Na-DHA elimination half-times of 5.86–10.38 days across tissue compartments provide a defined basis for withdrawal period calculation, supporting regulatory compliance in markets where dehydroacetic acid residues in meat products are monitored [4][5].

Application
Selection Property
Validation Focus
Pasteurized juice preservation
A. acidoterrestris challenge data
Organism-specific efficacy validation
Cosmetic emulsion preservation (pH 5–7)
Undissociated fraction at target pH
Preservative efficacy testing at formulation pH
Intermediate moisture food preservation
Per-weight antifungal potency context
MIC testing against target spoilage fungi
Animal feed preservative (residue-conscious)
Salt form tissue depletion kinetics
Withdrawal period compliance assessment
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